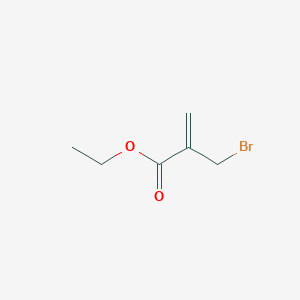

2-(Bromométhyl)acrylate d'éthyle

Vue d'ensemble

Description

Ethyl 2-(bromomethyl)acrylate (EBMA) is an organic compound belonging to the class of alkyl halides. It is a colorless liquid with a pungent odor and is widely used in the synthesis of a variety of compounds. EBMA has been used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other industrial chemicals. EBMA is also used in the synthesis of polymers, surfactants, and other materials. EBMA is a valuable reagent in organic synthesis and is used in a variety of applications.

Applications De Recherche Scientifique

Électrophile pour les composés organométalliques

Le 2-(bromométhyl)acrylate d'éthyle peut être utilisé comme électrophile pour divers composés organométalliques . Dans ce rôle, il peut réagir avec des réactifs organométalliques nucléophiles, formant de nouvelles liaisons carbone-carbone.

Synthèse de lactones α-méthyléniques

Les dérivés organométalliques du this compound peuvent être utilisés pour la synthèse de lactones α-méthyléniques . Ces lactones sont importantes en chimie médicinale en raison de leur présence dans divers composés bioactifs.

Synthèse de lactames α-méthyléniques

De même, les dérivés organométalliques du this compound peuvent également être utilisés pour la synthèse de lactames α-méthyléniques . Les lactames sont un type d'amide cyclique et se retrouvent dans de nombreux produits pharmaceutiques.

Polymérisation de monomères acryliques fonctionnalisés

Le this compound peut également être utilisé pour la polymérisation de monomères acryliques fonctionnalisés . Cela permet la création de polymères avec une large gamme de propriétés, selon le choix du monomère.

Mécanisme D'action

Target of Action

Ethyl 2-(bromomethyl)acrylate is primarily used as an electrophile for various organometallic compounds . It is an allylic alkylating reagent , which means it can transfer an alkyl group to another molecule during a chemical reaction.

Mode of Action

The compound interacts with its targets (organometallic compounds) by acting as an electrophile . This means it has a tendency to accept electrons and form a covalent bond with a nucleophile, which is a molecule that donates an electron pair to form a covalent bond. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .

Biochemical Pathways

It is known that the compound can be used for the polymerization of functionalized acrylic monomers . This suggests that it may play a role in the formation of polymers, which are large molecules made up of repeating subunits.

Result of Action

Given its role as an electrophile and its use in the synthesis of α-methylene lactones and lactams , it can be inferred that the compound may contribute to the formation of these molecules, which could have various effects at the molecular and cellular level.

Action Environment

The compound is stable under normal temperatures but can combust when exposed to high temperatures or open flames . It should be stored in a cool, dry place away from fire sources and oxidizing agents . The compound is slightly soluble in chloroform and ethyl acetate . It is also known to be irritating and toxic, so it should be handled with appropriate personal protective equipment, and exposure to skin, eyes, or respiratory system should be avoided .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl 2-(bromomethyl)acrylate can interact with various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams . This indicates that Ethyl 2-(bromomethyl)acrylate may interact with enzymes and proteins that are involved in these biochemical reactions.

Cellular Effects

It is known to be an allylic alkylating reagent , suggesting that it could potentially interact with cellular components and influence cell function

Molecular Mechanism

The molecular mechanism of Ethyl 2-(bromomethyl)acrylate involves its role as an electrophile for various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams . This suggests that Ethyl 2-(bromomethyl)acrylate may exert its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 38 °C/0.8 mmHg , indicating that it may degrade or evaporate under certain conditions

Metabolic Pathways

Given its role as an electrophile for various organometallic compounds , it may interact with enzymes or cofactors involved in these pathways.

Propriétés

IUPAC Name |

ethyl 2-(bromomethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCMFVTVXAOHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309738 | |

| Record name | Ethyl 2-(bromomethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17435-72-2 | |

| Record name | 17435-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(bromomethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)acrylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ethyl 2-(bromomethyl)acrylate acts as a powerful allylic alkylating agent []. It readily reacts with various organometallic compounds, participating in nucleophilic substitution reactions. For example, it reacts with organozinc reagents to form α-methylene lactones [, , ] and with zinc enolates to synthesize α-methylene-γ-lactams [].

ANone:

ANone: Ethyl 2-(bromomethyl)acrylate serves as a crucial building block in synthesizing various compounds:

- α-Methylene Lactones and Lactams: Reacting it with organometallic reagents like allylzinc reagents and zinc enolates yields α-methylene-γ-butyrolactams and α-methylene-γ-lactams [, , , ].

- C-5 Analogs of N-Acetylneuraminic Acid: Indium-mediated coupling of ethyl 2-(bromomethyl)acrylate with N-derivatized mannosamines contributes to the synthesis of these analogs [].

- Acrylic Polymers: It serves as a source of functional acrylic monomers for polymerization reactions, leading to polymers with tunable thermal properties and potential for closed-loop recyclability [].

ANone: Yes, several reactions involving ethyl 2-(bromomethyl)acrylate utilize catalysts:

- Indium-Mediated Allylations: Indium powder effectively mediates allylation reactions between ethyl 2-(bromomethyl)acrylate and aldehydes or imines, often with high stereoselectivity [, , , ].

- Tin-Powder Promoted Reactions: Tin powder promotes one-pot syntheses of α-methylene-γ-lactams and spirolactams from ethyl 2-(bromomethyl)acrylate, aldehydes or ketones, and acylhydrazines [].

- Lewis Pair Catalysis: Polymerization of methylene butyrolactone monomers, derived from ethyl 2-(bromomethyl)acrylate, can be controlled using a Lewis pair catalyst system composed of MeAl(BHT)2 and IiPr [].

A: Yes, ethyl 2-(bromomethyl)acrylate can participate in Claisen rearrangement reactions. For instance, reaction with 2-thiosubstituted pyrimidines can lead to unexpected products due to O-allylation followed by an ortho-Claisen rearrangement [].

ANone: Stereoselectivity is often crucial in reactions utilizing ethyl 2-(bromomethyl)acrylate.

- Indium-mediated allylations: These reactions can exhibit high diastereoselectivity. For example, reactions with N-tert-butylsulfinyl aldimines yield α-methylene-γ-butyrolactams with good stereoselectivity [].

- Synthesis of C-5 Analogs of N-Acetylneuraminic Acid: Indium-mediated coupling with N-derivatized mannosamines predominantly favors the threo diastereomer [].

A: Ethyl 2-(bromomethyl)acrylate is reported to be lachrymatory, vesicatory, and toxic []. Standard laboratory safety precautions are essential:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

![N,N-bis[2-hydroxybenzyl]amine](/img/structure/B23817.png)